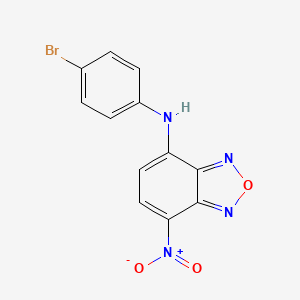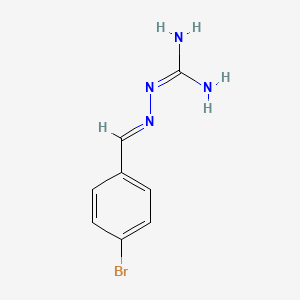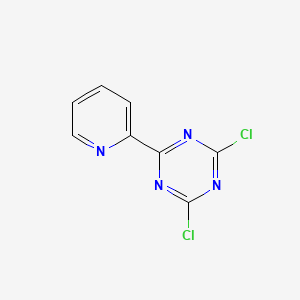
N-(4-bromophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromofenil)-7-nitro-2,1,3-benzoxadiazol-4-amina: es un compuesto orgánico que pertenece a la clase de los benzoxadiazoles. Este compuesto se caracteriza por la presencia de un grupo bromofenilo y un grupo nitro unidos a un anillo benzoxadiazol. Los benzoxadiazoles son conocidos por sus diversas actividades biológicas y a menudo se utilizan en la química medicinal para el desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-(4-bromofenil)-7-nitro-2,1,3-benzoxadiazol-4-amina típicamente implica los siguientes pasos:
Bromación: El grupo bromofenilo se introduce mediante reacciones de bromación utilizando bromo o N-bromosuccinimida (NBS) como agente bromante.
Reacción de acoplamiento: El paso final implica acoplar el grupo bromofenilo con el anillo benzoxadiazol nitrado utilizando agentes de acoplamiento y condiciones apropiadas.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar procesos de nitración y bromación a gran escala, seguidos de pasos de purificación como la recristalización o la cromatografía para obtener el compuesto puro.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo amino, lo que lleva a la formación de derivados nitroso o nitro.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino, utilizando agentes reductores como el gas hidrógeno y el paladio sobre carbono (Pd/C).
Sustitución: El átomo de bromo en el grupo bromofenilo puede ser sustituido por otros nucleófilos, como los grupos hidroxilo o amino, en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno (H₂O₂) o permanganato de potasio (KMnO₄) en condiciones ácidas.
Reducción: Gas hidrógeno (H₂) con paladio sobre carbono (Pd/C) o borohidruro de sodio (NaBH₄).
Sustitución: Nucleófilos como hidróxido de sodio (NaOH) o amoníaco (NH₃) en disolventes polares.
Productos principales:
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados sustituidos con hidroxilo o amino.
Aplicaciones Científicas De Investigación
Química: N-(4-bromofenil)-7-nitro-2,1,3-benzoxadiazol-4-amina se utiliza como bloque de construcción en la síntesis orgánica para el desarrollo de nuevas entidades químicas con posibles actividades biológicas.
Biología: El compuesto se estudia por su potencial como sonda fluorescente debido a su núcleo benzoxadiazol, que exhibe propiedades de fluorescencia. Se utiliza en bioimagen y como marcador en varios ensayos biológicos.
Medicina: La investigación ha demostrado que los derivados del benzoxadiazol, incluido N-(4-bromofenil)-7-nitro-2,1,3-benzoxadiazol-4-amina, poseen actividades antimicrobianas, anticancerígenas y antiinflamatorias. Estas propiedades lo convierten en un candidato para el desarrollo de fármacos y aplicaciones terapéuticas.
Industria: En el sector industrial, este compuesto se utiliza en el desarrollo de tintes, pigmentos y otros materiales que requieren propiedades específicas de fluorescencia o químicas.
Mecanismo De Acción
El mecanismo de acción de N-(4-bromofenil)-7-nitro-2,1,3-benzoxadiazol-4-amina implica su interacción con objetivos biológicos como las enzimas y los receptores. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con componentes celulares, lo que lleva a efectos antimicrobianos o anticancerígenos. El anillo benzoxadiazol también puede intercalarse con el ADN, interrumpiendo su función y provocando la muerte celular.
Comparación Con Compuestos Similares
Compuestos similares:
N-(4-bromofenil)tiazol-2-il-2-cloroacetamida: Conocida por sus actividades antimicrobianas y antiproliferativas.
4-bromofenil 4-bromobenzoato: Se utiliza en la síntesis de varios compuestos orgánicos.
N-(4-bromofenil)sulfonilbenzoil-L-valina: Exhibe propiedades antimicrobianas y antioxidantes.
Unicidad: N-(4-bromofenil)-7-nitro-2,1,3-benzoxadiazol-4-amina es única debido a su núcleo benzoxadiazol, que imparte propiedades de fluorescencia, lo que lo hace valioso en la bioimagen y como sonda fluorescente. Su combinación de un grupo bromofenilo y un grupo nitro también contribuye a sus diversas actividades biológicas, distinguiéndolo de otros compuestos similares.
Propiedades
Fórmula molecular |
C12H7BrN4O3 |
|---|---|
Peso molecular |
335.11 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C12H7BrN4O3/c13-7-1-3-8(4-2-7)14-9-5-6-10(17(18)19)12-11(9)15-20-16-12/h1-6,14H |
Clave InChI |
ZEJBYFGPGCVHTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=CC=C(C3=NON=C23)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B11712196.png)
![3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide](/img/structure/B11712202.png)
![2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11712209.png)
![4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712212.png)

![2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B11712222.png)

![5-{[1,1'-Biphenyl]-4-YL}-2-{4-[(1E)-2-(naphthalen-2-YL)ethenyl]phenyl}-1,3-oxazole](/img/structure/B11712234.png)
![2-(4-nitrophenyl)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11712248.png)

![4-{[({2,2,2-Trichloro-1-[(2,4-dichlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11712266.png)
![4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11712267.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712280.png)
